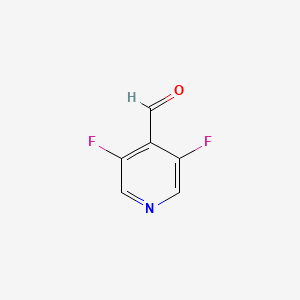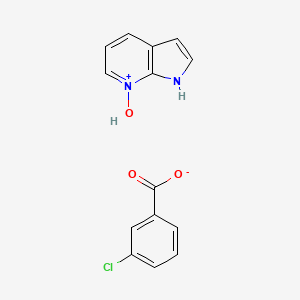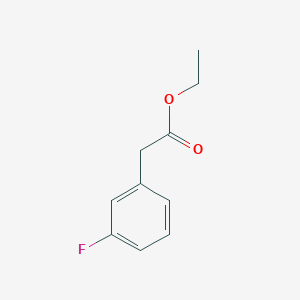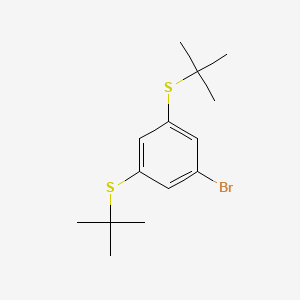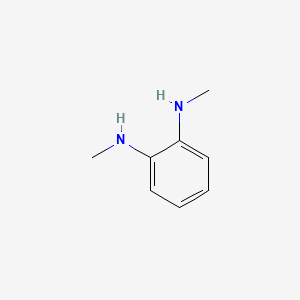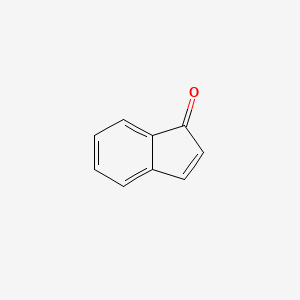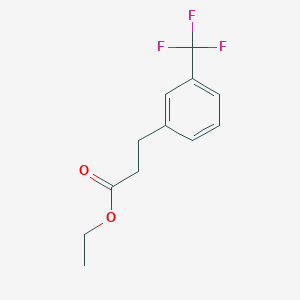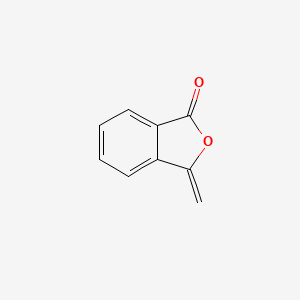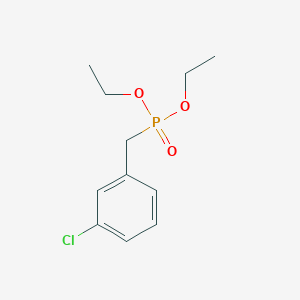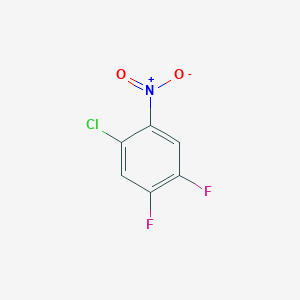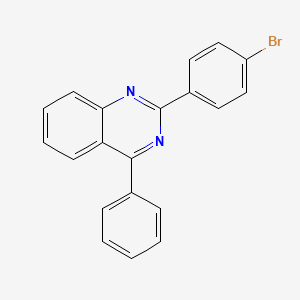
2-(4-bromophenyl)-4-phenylQuinazoline
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-phenylquinazoline is a synthetic compound with a unique chemical structure that has been studied for its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic aromatic compound, and is composed of two fused aromatic rings, one of which contains a bromine atom. 2-(4-Bromophenyl)-4-phenylquinazoline has a wide range of potential applications in scientific research due to its unique structure and properties, and it has been studied for its potential use in drug design, molecular biology, and other areas.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Activities
2-Phenyl-(3,4-dihydro-4-oxoquinazolin-3-ylaceto) acetamides and their B-(4-substituted phenyl) azo derivatives, including the bromophenyl azo derivative, have demonstrated significant analgesic and anti-inflammatory activities. This was shown in a study where these compounds were evaluated for their effectiveness, comparing favorably with standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).
Antiviral Activities
Quinazoline derivatives have shown potential in antiviral applications. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Tyrosine Kinase Inhibition
Fused tricyclic quinazoline analogues, including those with bromophenyl components, have been studied for their ability to inhibit tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds have shown potency in inhibiting phosphorylation, indicating potential applications in targeting EGFR-related pathways (Rewcastle et al., 1996).
Synthesis of Functionalized Isoquinolines
Studies have explored the synthesis of highly functionalized isoquinolines, where bromonium ylides formed by the intramolecular reaction of benzyl bromide are a key intermediate. This area of research indicates the potential use of bromophenyl in developing complex chemical structures (He et al., 2016).
Novel Heterogeneous Catalysts
Heteropolyacid-clay nano-composite catalysts have been used for the synthesis of substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This research suggests the use of bromophenyl quinazoline derivatives in catalytic processes, highlighting their versatility in synthetic chemistry (Dar et al., 2013).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAOARIVJZINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462480 | |
| Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-phenylQuinazoline | |
CAS RN |
540466-42-0 | |
| Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



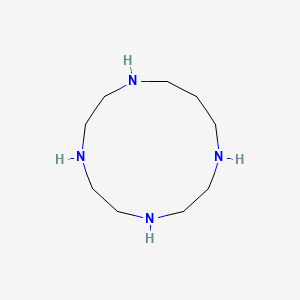
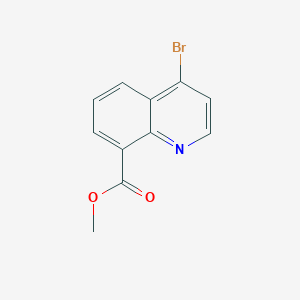
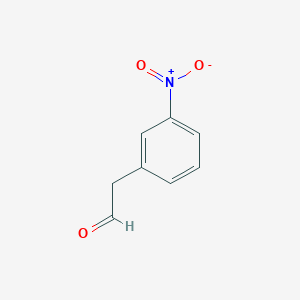
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
